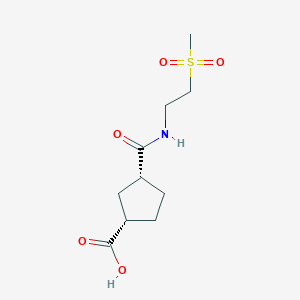
1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid, also known as EFCA, is a novel compound with potential applications in scientific research. EFCA is a synthetic compound that is derived from indole, a heterocyclic aromatic organic compound.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid is not yet fully understood. However, studies have suggested that 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inhibiting angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid has been shown to have antimicrobial activity against various bacterial and fungal strains. 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid is also relatively stable and has a long shelf-life, which makes it easy to store and transport. However, one limitation of 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid is that it is not yet widely available, which could limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid. One direction is to further investigate its anticancer activity and potential for use in cancer therapy. Another direction is to explore its potential for use in the treatment of other diseases, such as arthritis and cardiovascular disease. Additionally, research could focus on optimizing the synthesis method for 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid to improve yield and reduce costs. Finally, studies could investigate the safety and toxicity of 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid in vivo to determine its potential for use in human clinical trials.
In conclusion, 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid is a novel compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid and its applications in various fields.
Métodos De Síntesis
1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid can be synthesized using a multi-step process that involves the reaction of ethylfuran-3-carboxylic acid with indole-6-carboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid has potential applications in scientific research, particularly in the field of drug discovery. 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid has been shown to exhibit anticancer activity in vitro, making it a promising candidate for the development of new cancer therapies. 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases, such as arthritis and cardiovascular disease.
Propiedades
IUPAC Name |
1-(2-ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-14-12(6-8-21-14)15(18)17-7-5-10-3-4-11(16(19)20)9-13(10)17/h3-4,6,8-9H,2,5,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRXABIEFEGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)N2CCC3=C2C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)
![8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)

![(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633102.png)


![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)

![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)


![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)
![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)